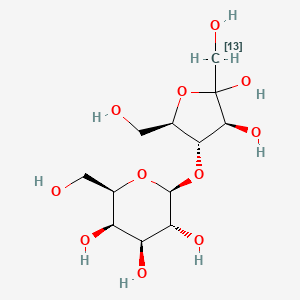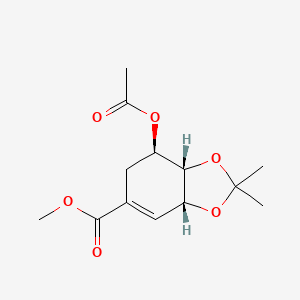
(3R,4S,5R)-7-(Acetyloxy)-3a,6,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Methyl Ester; (3R,4S,5R)-5-Hydroxy-3,4-(isopropylidenedioxy)-1-cyclohexene-1-carboxylic Acid Methyl Ester Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3R,4S,5R)-7-(Acetyloxy)-3a,6,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Methyl Ester; (3R,4S,5R)-5-Hydroxy-3,4-(isopropylidenedioxy)-1-cyclohexene-1-carboxylic Acid Methyl Ester Acetate is a complex organic molecule with potential applications in various fields of science and industry. This compound features multiple functional groups, including ester, hydroxyl, and acetyloxy groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the benzodioxole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the acetyloxy group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Esterification: The carboxylic acid group is converted to its methyl ester form using methanol and an acid catalyst.
Formation of the isopropylidenedioxy group: This involves the reaction of the hydroxyl groups with acetone under acidic conditions to form the cyclic acetal.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups will produce alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biochemical pathways involving ester and acetal groups.
Medicine: Potential use as a drug or drug precursor due to its multiple functional groups.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with enzymes or receptors through its functional groups, leading to modulation of biochemical pathways. The acetyloxy and ester groups can undergo hydrolysis, releasing active metabolites that exert their effects on molecular targets.
類似化合物との比較
Similar Compounds
(3R,4S,5R)-7-(Acetyloxy)-3a,6,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester: Similar structure but with an ethyl ester instead of a methyl ester.
(3R,4S,5R)-5-Hydroxy-3,4-(isopropylidenedioxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable molecule for research and industrial applications.
特性
分子式 |
C13H18O6 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
methyl (3aR,7R,7aS)-7-acetyloxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C13H18O6/c1-7(14)17-9-5-8(12(15)16-4)6-10-11(9)19-13(2,3)18-10/h6,9-11H,5H2,1-4H3/t9-,10-,11+/m1/s1 |
InChIキー |
QUCISDCTZZNDBF-MXWKQRLJSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CC(=C[C@@H]2[C@H]1OC(O2)(C)C)C(=O)OC |
正規SMILES |
CC(=O)OC1CC(=CC2C1OC(O2)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




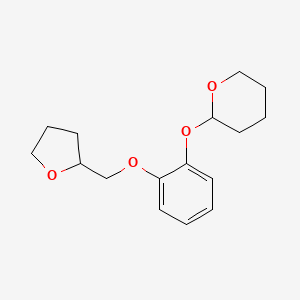


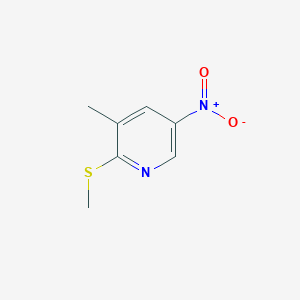
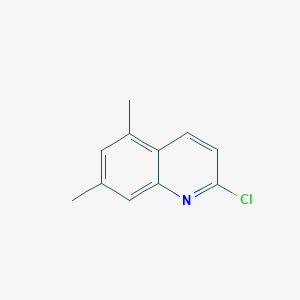
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)
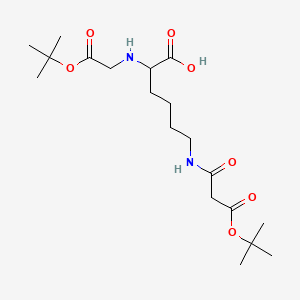
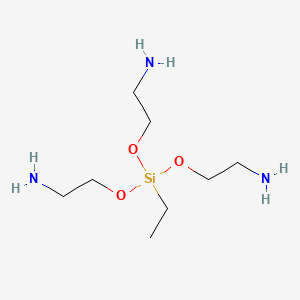
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)

